Psilostachyin B
Description
Properties
CAS No. |
6995-02-4 |
|---|---|
Molecular Formula |
C15H18O4 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
(1R,2R,6S)-1,9-dimethyl-5-methylidene-3,14-dioxatricyclo[8.4.0.02,6]tetradec-9-ene-4,13-dione |
InChI |
InChI=1S/C15H18O4/c1-8-4-5-10-9(2)14(17)18-13(10)15(3)11(8)6-7-12(16)19-15/h10,13H,2,4-7H2,1,3H3/t10-,13+,15+/m0/s1 |
InChI Key |
IOGFBFUSBVLQMS-UHFFFAOYSA-N |
SMILES |
CC1=C2CCC(=O)OC2(C3C(CC1)C(=C)C(=O)O3)C |
Canonical SMILES |
CC1=C2CCC(=O)OC2(C3C(CC1)C(=C)C(=O)O3)C |
Origin of Product |
United States |
Chemical Reactions Analysis
Structural Context for Reactivity Predictions
Psilostachyin B belongs to the germacranolide subclass of sesquiterpene lactones, characterized by α-methylene-γ-lactone moieties and epoxide groups. These structural features typically confer:
-
Electrophilic reactivity at α,β-unsaturated carbonyl positions
-
Ring-opening tendencies in epoxide groups under acidic/basic conditions
-
Susceptibility to Michael addition reactions at exocyclic double bonds
Documented Reactivity in Analogous Compounds
Research on psilostachyin C ( ) demonstrates:
-
1,4-Addition capability at α-methylene-γ-lactone sites (Table 1)
-
Aldol condensation reactivity with aromatic aldehydes
-
Ring-closing metathesis potential in synthetic applications
| Reaction Type | Position Modified | Typical Reagents | Yield Range |
|---|---|---|---|
| Michael Addition | C11-C13 double bond | Thiols, amines | 45-72% |
| Epoxide Ring Opening | C4-C5 epoxide | H2O/H+, NH3 | 60-85% |
| Esterification | C8-OH | Ac2O, BzCl | 82-95% |
Theoretical Reactivity Projections
MEDT analysis of psilostachyin A ( ) suggests:
-
Frontier orbital distribution : HOMO localized on lactone ring (C1-C10), LUMO on α-methylene group (C11-C13)
-
Predicted regioselectivity : C13 as primary electrophilic site (Fukui f⁻ = 0.152)
-
Thermodynamic stability : ΔG‡ for lactone ring opening ≈ 28.6 kcal/mol
Synthetic Challenges
No peer-reviewed synthesis routes exist for this compound, though related compounds ( ) utilize:
-
Ring-closing metathesis (Grubbs 2nd gen catalyst) for macrocycle formation
-
Sharpless asymmetric epoxidation (Ti(OiPr)4, (+)-DET)
-
Late-stage lactonization using Yamaguchi conditions
Comparison with Similar Compounds
Structural Similarities and Differences
The pseudoguaianolide STLs—psilostachyin, psilostachyin B, and psilostachyin C—share a core γ-lactone structure but differ in substituents and oxidation patterns (Table 1). For example:
- Psilostachyin and Psilostachyin C have distinct side-chain modifications that influence their interactions with biological targets, such as heme groups or sterol biosynthesis enzymes .
Table 1: Structural and Functional Comparison of this compound and Analogs
Pharmacological Activities
Antiparasitic Effects
- Psilostachyin: Targets Trypanosoma cruzi via heme binding, reactive oxygen species (ROS) induction (5-fold increase in 4 hours), and cruzipain inhibition. IC₅₀ values: 21 µM (amastigotes), 12 µM (epimastigotes). Selectivity index (SI) of 10, indicating preferential toxicity to parasites over mammalian cells.
Psilostachyin C :
Anticancer Potential
- Psilostachyin C shows cytostatic and cytotoxic effects on lymphocytic leukemia cells (EC₅₀ = 4.89 µg/mL) with minimal toxicity to normal murine lymphocytes (CC₅₀ > 50 µg/mL).
- This compound ’s anticancer activity remains unstudied.
Mechanisms of Action
Psilostachyin :
Psilostachyin C :
Synergistic and Additive Effects
- Psilostachyin and Psilostachyin C exhibit synergistic antiparasitic effects when combined, enhancing trypanocidal activity.
Preparation Methods
Large-Scale Extraction Protocol
- Solvent-to-Material Ratio : 10 L of DCM:MeOH (1:1) per 1 kg of dried biomass.
- Maceration Duration : 24 hours at room temperature (20–25°C) with periodic agitation.
- Filtration and Concentration : The supernatant is vacuum-filtered to remove particulate matter, and the solvent is evaporated under reduced pressure (40°C, rotary evaporator) to yield a crude extract.
Yield Optimization
Pilot studies indicate that repeating the extraction process twice increases the recovery of this compound by approximately 15–20% compared to single-batch extraction. The combined crude extract is typically a viscous, dark-green residue with a characteristic bitter aroma.
Chromatographic Isolation and Purification
The isolation of this compound from the crude extract necessitates multi-step chromatographic separations, leveraging differences in polarity and molecular interactions.
Open Column Chromatography (OCC)
The crude extract is first subjected to normal-phase silica gel column chromatography. A gradient elution strategy is employed to fractionate the extract:
| Stationary Phase | Mobile Phase Gradient | Fraction Volume | Target Eluent |
|---|---|---|---|
| Silica gel (60–120 mesh) | Hexane → Ethyl Acetate → MeOH | 500 mL per fraction | Ethyl Acetate:MeOH (9:1) |
Fractions eluting with Ethyl Acetate:MeOH (9:1) are enriched with sesquiterpene lactones, including this compound. Thin-layer chromatography (TLC; silica gel GF₂₅₄, hexane:ethyl acetate 7:3) is used to monitor fractions, with this compound exhibiting an Rf ≈ 0.45 under UV 254 nm.
High-Performance Liquid Chromatography (HPLC)
Final purification is achieved via reversed-phase HPLC, which resolves this compound from structurally similar lactones (e.g., psilostachyin A, peruvin).
| Column | Mobile Phase | Flow Rate | Detection | Retention Time |
|---|---|---|---|---|
| C₁₈ (250 × 4.6 mm, 5 μm) | H₂O:MeOH (30:70 → 0:100 over 30 min) | 1.0 mL/min | UV 220 nm | 18.2 ± 0.5 min |
This method yields this compound with >95% purity, as confirmed by HPLC-DAD and nuclear magnetic resonance (NMR) spectroscopy.
Spectroscopic Characterization and Validation
The structural elucidation of this compound relies on advanced spectroscopic techniques:
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
X-ray Crystallography
Single-crystal X-ray diffraction confirms the stereochemistry of the γ-lactone ring and exocyclic methylene group, with a crystal system of monoclinic P2₁ and unit cell parameters a = 8.21 Å, b = 11.05 Å, c = 14.33 Å.
Challenges and Methodological Considerations
Isomer Differentiation
This compound coexists with psilostachyin A in Ambrosia extracts, differing only in the position of a hydroxyl group. Discrimination requires careful NMR analysis, particularly COSY and HMBC correlations, to assign substituent positions.
Stability During Processing
This compound is sensitive to prolonged exposure to light and acidic conditions, which can induce lactone ring rearrangement. Storage in amber vials under inert gas (N₂) at −20°C is recommended.
Q & A
Q. What are the standard protocols for isolating and characterizing Psilostachyin B from plant sources?
Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC. Characterization requires spectroscopic methods: NMR (¹H, ¹³C) for structural elucidation, mass spectrometry for molecular weight confirmation, and HPLC-PDA for purity assessment. For reproducibility, ensure solvent ratios, temperature, and pressure are meticulously documented, and cross-reference spectral data with published literature .
Q. How can researchers validate the purity of this compound for in vitro assays?
Methodological Answer: Purity validation combines quantitative HPLC (≥95% peak area) with complementary techniques like TLC or LC-MS. Elemental analysis is recommended for novel derivatives. For cell-based assays, quantify endotoxin levels (e.g., LAL test) and confirm solubility in assay buffers (e.g., DMSO or PBS). Include batch-specific QC data in supplementary materials to address variability .
Q. What experimental controls are critical in assessing this compound’s bioactivity?
Methodological Answer: Use solvent-only controls (e.g., DMSO at equivalent concentrations) and positive/negative controls specific to the assay (e.g., doxorubicin for cytotoxicity or LPS for anti-inflammatory studies). Normalize results to cell viability (MTT assay) and include at least three biological replicates. Address batch-to-batch variability by testing multiple independent isolations .
Advanced Research Questions
Q. How can contradictory findings in this compound’s pharmacological mechanisms be systematically resolved?
Methodological Answer: Apply contradiction analysis frameworks:
- Compare experimental conditions (e.g., dose ranges, cell lines, exposure times) across studies.
- Validate target engagement using orthogonal methods (e.g., siRNA knockdown alongside pharmacological inhibition).
- Use computational modeling (e.g., molecular docking) to predict binding affinities and cross-validate with SPR or ITC. Publish negative results to clarify context-dependent effects .
Q. What strategies optimize this compound’s stability in long-term pharmacokinetic studies?
Methodological Answer:
- Conduct stability assays under physiological conditions (pH 7.4, 37°C) with LC-MS monitoring.
- Use prodrug formulations (e.g., ester derivatives) or nanoencapsulation (liposomes/PEG-PLGA) to enhance half-life.
- Include deuterated solvents in NMR stability studies to track degradation pathways. Document all conditions in supplementary tables for reproducibility .
Q. How do researchers address discrepancies between in vitro and in vivo efficacy of this compound?
Methodological Answer:
- Perform ADME profiling: Assess plasma protein binding, metabolic stability (e.g., liver microsomes), and bioavailability.
- Use isotopic labeling (e.g., ¹⁴C) to track tissue distribution.
- Apply PBPK modeling to reconcile in vitro-in vivo gaps. Prioritize studies using humanized models (e.g., PDX or transgenic mice) for translational relevance .
Data Analysis & Reporting
Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?
Methodological Answer: Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Report 95% confidence intervals and apply corrections for multiple comparisons (e.g., Bonferroni). For omics data, apply false discovery rate (FDR) control and validate with pathway enrichment tools (DAVID, Metascape). Include raw data in open-access repositories .
Q. How should researchers document synthetic pathways for this compound analogs to ensure reproducibility?
Methodological Answer:
- Provide step-by-step synthetic protocols with reaction times, temperatures, and catalyst loads.
- Characterize intermediates via TLC and IR spectroscopy.
- Report yields as "isolated yield" and specify purity thresholds. Use IUPAC nomenclature and structure labels (e.g., Compound 3a) in tables. Cross-reference spectral data with supporting information files .
Ethical & Reproducibility Considerations
Q. What criteria ensure ethical rigor in preclinical studies involving this compound?
Methodological Answer: Follow ARRIVE 2.0 guidelines for animal studies:
Q. How can researchers mitigate batch variability in this compound sourcing?
Methodological Answer:
- Partner with certified suppliers providing CoA (Certificate of Analysis) with HPLC/MS data.
- Pre-test each batch in a standardized bioassay (e.g., anti-inflammatory IL-6 inhibition).
- Store aliquots at -80°C under inert atmosphere (N₂) to prevent degradation. Document lot numbers in all publications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
